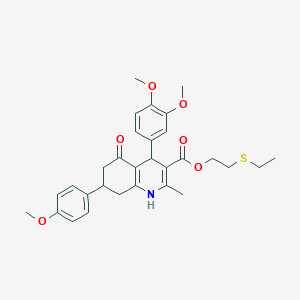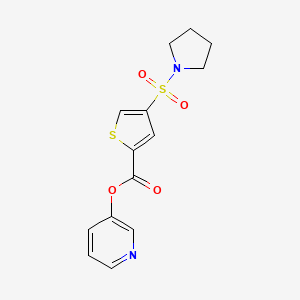
N,N,N'-trimethyl-N'-(1-methyl-4-piperidinyl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N'-trimethyl-N'-(1-methyl-4-piperidinyl)-1,2-ethanediamine is a chemical compound that is commonly known as 'TMP'. This compound is widely used in scientific research, particularly in the field of neuroscience, due to its ability to selectively block certain types of neuronal receptors. TMP is a potent and selective antagonist of the α3β4 nicotinic acetylcholine receptor, which is involved in several physiological and pathological processes, including pain perception, addiction, and neurodegeneration.
Mécanisme D'action
TMP binds to the α3β4 nicotinic acetylcholine receptor with high affinity and selectivity, blocking the receptor's function. This results in a decrease in the release of several neurotransmitters, including dopamine, glutamate, and GABA, which are involved in pain perception, addiction, and neurodegeneration. The exact mechanism of action of TMP is still under investigation, but it is believed to involve a conformational change in the receptor that prevents the binding of acetylcholine and other agonists.
Biochemical and Physiological Effects
TMP has several biochemical and physiological effects that are relevant to scientific research. It has been shown to decrease the release of several neurotransmitters, including dopamine, glutamate, and GABA, which are involved in pain perception, addiction, and neurodegeneration. This makes TMP a valuable tool for investigating the role of these neurotransmitters in these processes. Additionally, TMP has been shown to have analgesic and anxiolytic effects, which may have therapeutic potential in the treatment of pain and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
TMP has several advantages for lab experiments, including its high affinity and selectivity for the α3β4 nicotinic acetylcholine receptor, its ability to selectively block the receptor's function, and its well-established synthesis method. However, TMP also has some limitations, including its potential toxicity and the need for careful dosing and handling. Additionally, TMP's effects on other receptors and neurotransmitters are still under investigation, which may limit its specificity in certain experimental contexts.
Orientations Futures
There are several future directions for the use of TMP in scientific research. One area of interest is the development of new therapeutic strategies for pain, addiction, and neurodegeneration based on the selective blocking of the α3β4 nicotinic acetylcholine receptor. Additionally, TMP could be used to investigate the role of this receptor in other physiological and pathological processes, such as cognition, mood regulation, and inflammation. Finally, the development of new compounds based on the structure of TMP could lead to the discovery of even more selective and potent antagonists of the α3β4 nicotinic acetylcholine receptor.
Méthodes De Synthèse
TMP can be synthesized using a multi-step process that involves the reaction of 1-methyl-4-piperidinone with formaldehyde and methylamine. The resulting intermediate is then reacted with ethylenediamine to produce TMP. This synthesis method has been optimized to produce high yields of pure TMP, which is essential for scientific research applications.
Applications De Recherche Scientifique
TMP has been extensively used in scientific research as a tool to study the function of the α3β4 nicotinic acetylcholine receptor. This receptor is involved in several physiological and pathological processes, including pain perception, addiction, and neurodegeneration. By selectively blocking this receptor, TMP can be used to investigate the role of the receptor in these processes and to develop new therapeutic strategies.
Propriétés
IUPAC Name |
N,N,N'-trimethyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3/c1-12(2)9-10-14(4)11-5-7-13(3)8-6-11/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDDKFTVWAACJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

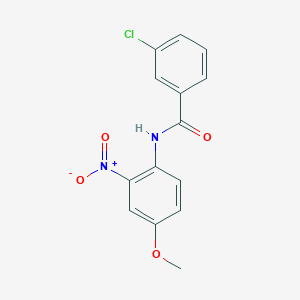
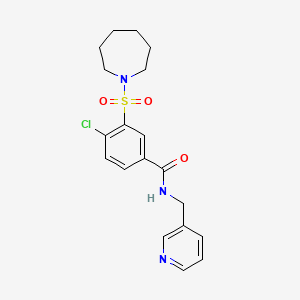
![3-acetyl-2-methyl-4-phenyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B5161702.png)
![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5161715.png)
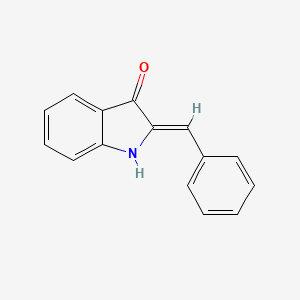
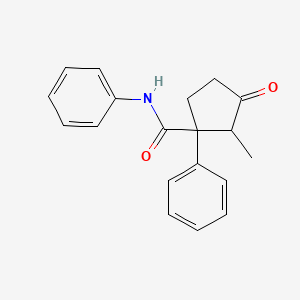
![N-{1-{[(3-hydroxypropyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5161737.png)

![3,5-dinitro-4-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B5161750.png)
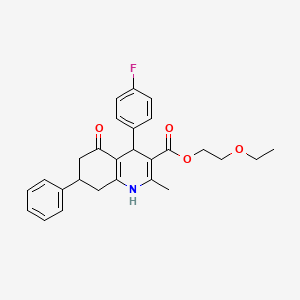
![N-(1-isopropyl-1H-1,2,4-triazol-5-yl)-N'-[3-(trifluoromethoxy)benzyl]urea](/img/structure/B5161761.png)
![N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5161778.png)
